ARPHAMENINE A
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Overview
Description
Arphamenine A: is a potent inhibitor of aminopeptidases, enzymes that play a crucial role in protein metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arphamenine A can be synthesized through a cell-free system derived from the arphamenine-producing strain, Chromobacterium violaceum BMG361-CF4. The synthesis involves converting L-[14C]-phenylalanine to beta-phenylpyruvic acid using phenylalanine amino-transferase. This intermediate is then converted to benzylsuccinic acid with [14C]-acetyl-CoA and ATP, eventually forming this compound from benzylsuccinic acid and L-[14C]-arginine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Chromobacterium violaceum in a medium containing L-phenylalanine. The culture is incubated, and isotope-labeled compounds are added at specific times to facilitate the biosynthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Arphamenine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .
Scientific Research Applications
Arphamenine A has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and protein metabolism.
Industry: Utilized in the development of enzyme inhibitors for various industrial applications.
Mechanism of Action
Arphamenine A exerts its effects by inhibiting aminopeptidases, enzymes that catalyze the removal of amino acids from the amino terminus of proteins and peptides. This inhibition disrupts protein metabolism, leading to the accumulation of peptides and proteins, which can be detrimental to the growth and survival of certain organisms . The molecular targets include the active sites of aminopeptidases, where this compound binds and prevents substrate access .
Comparison with Similar Compounds
Arphamenine B: Another inhibitor of aminopeptidases, differing from arphamenine A by the presence of a hydroxyl group.
Bestatin: A well-known aminopeptidase inhibitor with a different structure but similar inhibitory effects.
Amastatin: Another aminopeptidase inhibitor used in biochemical research.
Uniqueness: this compound is unique due to its specific inhibitory action on aminopeptidase B, making it a valuable tool for studying protein metabolism and developing therapeutic agents .
Properties
CAS No. |
144110-37-2 |
---|---|
Molecular Formula |
C32H50N8O10S |
Molecular Weight |
738.85 |
Origin of Product |
United States |
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